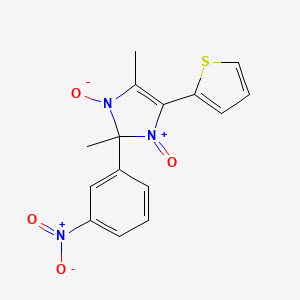
2,4-dimethyl-2-(3-nitrophenyl)-5-(2-thienyl)-2H-imidazole 1,3-dioxide
Übersicht
Beschreibung
2,4-dimethyl-2-(3-nitrophenyl)-5-(2-thienyl)-2H-imidazole 1,3-dioxide, also known as Nifurtimox, is a nitrofuran derivative that has been used as an antiprotozoal drug for the treatment of Chagas disease. The chemical compound has been synthesized through various methods and has shown promising results in scientific research applications.
Wirkmechanismus
The mechanism of action of 2,4-dimethyl-2-(3-nitrophenyl)-5-(2-thienyl)-2H-imidazole 1,3-dioxide involves the generation of reactive oxygen species (ROS) and nitric oxide (NO) in the parasite. The ROS and NO induce oxidative stress and DNA damage, which ultimately leads to the death of the parasite. The compound has also been shown to inhibit the activity of trypanothione reductase, an enzyme that is essential for the survival of the parasite.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in mammalian cells and has been used in clinical trials for the treatment of Chagas disease. However, the compound has been associated with adverse effects, including gastrointestinal disturbances, neurological symptoms, and skin reactions. The compound has also been shown to induce oxidative stress and DNA damage in mammalian cells, which may limit its use as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,4-dimethyl-2-(3-nitrophenyl)-5-(2-thienyl)-2H-imidazole 1,3-dioxide in lab experiments include its high potency against Trypanosoma cruzi and its low toxicity in mammalian cells. The compound is also relatively easy to synthesize and can be obtained in high purity through recrystallization. However, the limitations of using the compound include its adverse effects, which may limit its use in clinical trials, and its potential to induce oxidative stress and DNA damage in mammalian cells, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
For the research on 2,4-dimethyl-2-(3-nitrophenyl)-5-(2-thienyl)-2H-imidazole 1,3-dioxide include the development of more potent and selective derivatives for the treatment of Chagas disease and cancer. The compound could also be investigated for its potential to modulate the immune response and to enhance the efficacy of existing chemotherapeutic agents. In addition, the mechanism of action of the compound could be further elucidated to identify new targets for drug development.
Wissenschaftliche Forschungsanwendungen
2,4-dimethyl-2-(3-nitrophenyl)-5-(2-thienyl)-2H-imidazole 1,3-dioxide has been extensively studied for its antiprotozoal activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound has been shown to inhibit the growth of the parasite by inducing oxidative stress and DNA damage. In addition, this compound has also been investigated for its anticancer activity, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2,4-dimethyl-2-(3-nitrophenyl)-3-oxido-5-thiophen-2-ylimidazol-1-ium 1-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-10-14(13-7-4-8-23-13)17(20)15(2,16(10)19)11-5-3-6-12(9-11)18(21)22/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMWHGXDZGVLBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C(N1[O-])(C)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



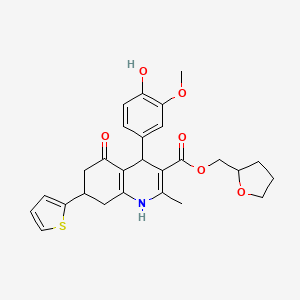
![methyl 3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]sulfonyl}-2-thiophenecarboxylate](/img/structure/B3984663.png)

![4-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B3984686.png)
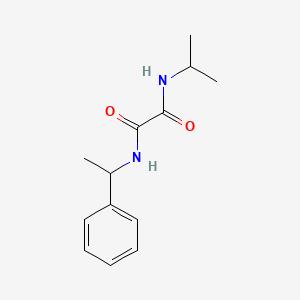
![4-{4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}-6-isopropyl-2-methylpyrimidine](/img/structure/B3984692.png)
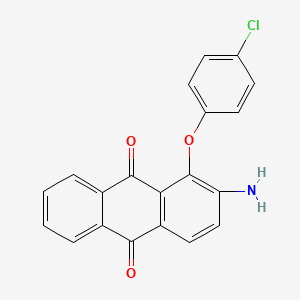
![2-(3-nitrophenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B3984700.png)

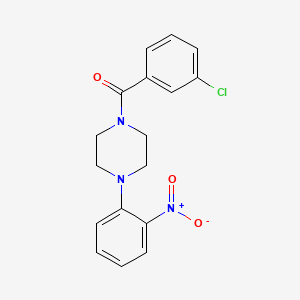
![1-(2-furoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B3984741.png)
![4-chloro-N-cyclohexyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3984746.png)
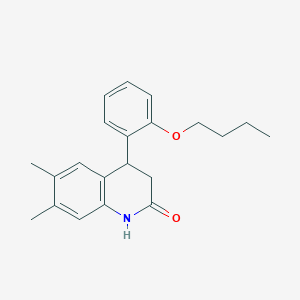
![methyl 4-{[(2,4-dimethyl-5-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B3984753.png)